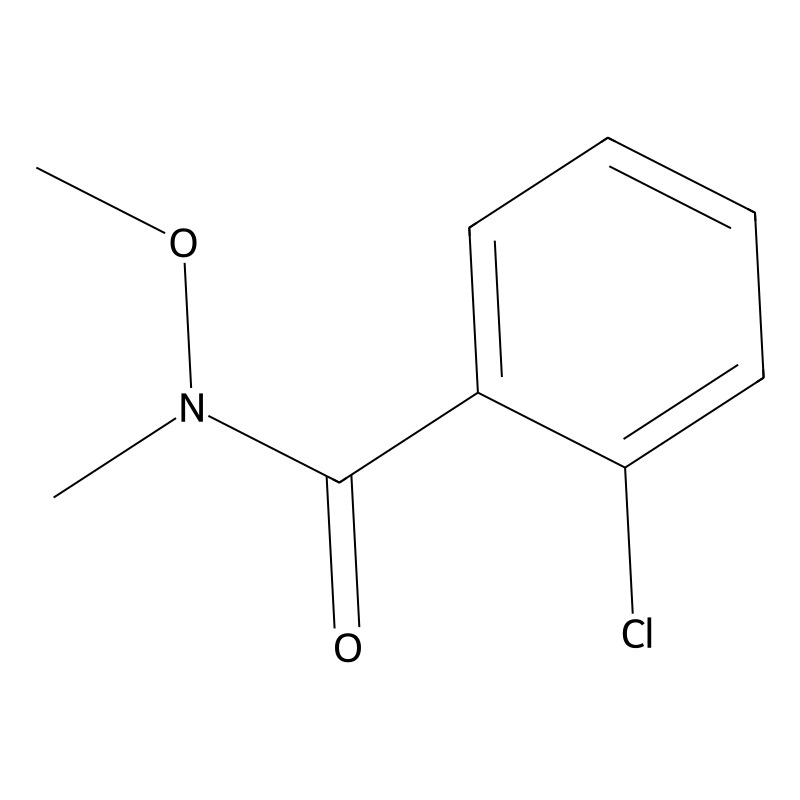

2-Chloro-N-methoxy-N-methylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula CHClNO. It belongs to the class of benzamides, characterized by the presence of a chlorine atom at the 2-position of the benzene ring, a methoxy group, and a methyl group attached to the nitrogen atom of the amide functional group. This compound is notable for its role as an intermediate in organic synthesis and its potential applications in medicinal chemistry.

Synthesis of Pseudomonas Quinolone Signal (PQS):

2-Chloro-N-methoxy-N-methylbenzamide has been identified as a crucial intermediate in the synthesis of Pseudomonas quinolone signal (PQS), a signaling molecule involved in quorum sensing in the bacterium Pseudomonas aeruginosa. [, , ]

- Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to regulate gene expression based on their population density. []

- PQS plays a critical role in coordinating various cellular processes in P. aeruginosa, including biofilm formation, virulence factor production, and antibiotic resistance. [, ]

The synthesis of PQS involves a series of reactions, with 2-chloro-N-methoxy-N-methylbenzamide acting as a starting material. The specific steps involved in this process are:

- Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, such as amines or thiols, leading to different substituted benzamides. Common reagents for this reaction include sodium azide or potassium thiocyanate in polar aprotic solvents.

- Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (2-chlorobenzoic acid) and N-methoxy-N-methylamine.

- Oxidation and Reduction: The compound can be oxidized to form N-oxide derivatives or reduced to yield amines. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.

Major Products from Reactions- Nucleophilic Substitution: Various substituted benzamides.

- Hydrolysis: 2-Chlorobenzoic acid and N-methoxy-N-methylamine.

- Oxidation: N-oxide derivatives.

- Reduction: Corresponding amines.

Research indicates that 2-Chloro-N-methoxy-N-methylbenzamide may have potential biological activities, particularly in enzyme inhibition and receptor binding studies. Its unique structural features allow it to interact with specific biological targets, making it a candidate for further investigation in drug design and development .

The synthesis of 2-Chloro-N-methoxy-N-methylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-methoxy-N-methylamine. The reaction is generally performed under the following conditions:

- Solvent: Dichloromethane or tetrahydrofuran.

- Base: Triethylamine is often used to neutralize hydrochloric acid produced during the reaction.

- Temperature: Room temperature to reflux.

- Reaction Time: Several hours to overnight .

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield, ensuring consistent product quality through automated systems.

2-Chloro-N-methoxy-N-methylbenzamide has several applications in various fields:

Interaction studies involving 2-Chloro-N-methoxy-N-methylbenzamide focus on its binding affinity and activity against specific enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Detailed investigations are necessary to elucidate the precise interactions at the molecular level, which could inform future drug design efforts .

Several compounds share structural similarities with 2-Chloro-N-methoxy-N-methylbenzamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methoxy-N-methylbenzamide | Lacks chlorine atom | Less reactive in nucleophilic substitution reactions due to absence of halogen. |

| 2-Chloro-N-methoxy-N-methylacetamide | Acetamide group instead of benzamide | Different reactivity profile due to structural variations. |

| 2-Chloro-N,N-dimethylbenzamide | Contains two methyl groups on nitrogen | Affects chemical properties and reactivity compared to 2-chloro derivative. |

These comparisons highlight the uniqueness of 2-Chloro-N-methoxy-N-methylbenzamide, particularly its reactivity due to the presence of both a chlorine atom and a methoxy group, which influence its chemical behavior and potential applications in research and industry .

Palladium-Catalyzed Aminocarbonylation of Aryl Iodides

Palladium-catalyzed aminocarbonylation has emerged as a cornerstone for synthesizing Weinreb amides. A landmark study employed polystyrene-supported palladium nanoparticles (Pd@PS) with oxalic acid and ammonium carbamate as CO and NH₃ surrogates, respectively. This double-vial system achieved 65–89% yields for primary aromatic amides, including 2-chloro-N-methoxy-N-methylbenzamide, while enabling catalyst recycling over four cycles. Key advantages include:

- Functional group tolerance: Electron-withdrawing (-NO₂, -CN) and donating (-OMe) substituents on aryl iodides remain intact.

- Mechanistic insights: Oxidative addition of aryl iodides to Pd(0) forms arylpalladium intermediates, followed by CO insertion and nucleophilic attack by N,O-dimethylhydroxylamine.

Table 1: Selected Substrates and Yields in Pd-Catalyzed Aminocarbonylation

| Aryl Iodide Substituent | Yield (%) | Catalyst System |

|---|---|---|

| 2-Chloro | 85 | Pd@PS, oxalic acid |

| 4-CN | 89 | Pd(OAc)₂/DABCO |

| 3-NO₂ | 78 | Pd(PPh₃)₄, DMT-MM |

Mechanochemical Approaches in Halogenation Reactions

Mechanochemistry offers solvent-free pathways for introducing halogens. A protocol using N-chlorosuccinimide (NCS) and Pd(OAc)₂ in a ball mill achieved ortho-chlorination of benzamide derivatives via cyclopalladation intermediates. For 2-chloro-N-methoxy-N-methylbenzamide, this method circumvents traditional halogenation’s pitfalls:

- Reaction dynamics: In situ Raman spectroscopy revealed rapid C–H activation (≤30 min) under liquid-assisted grinding.

- Substrate scope: Electron-rich aryl rings (e.g., 4-methoxyazobenzene) underwent selective chlorination without exogenous ligands.

Direct Conversion of Carboxylic Acid Derivatives via Peptide Coupling Reagents

Carboxylic acid derivatives are converted to Weinreb amides using EDCI/HOBt-mediated coupling. For example, 2-amino-5-chlorobenzoic acid reacted with N,O-dimethylhydroxylamine hydrochloride in DMF, yielding 72% product after silica gel purification. Critical parameters include:

- Solvent effects: Polar aprotic solvents (DMF, CH₃CN) enhance coupling efficiency by stabilizing activated intermediates.

- Scale-up feasibility: Multi-gram syntheses (≤10 g) demonstrated robustness for industrial applications.

Solvent-Free Synthesis Using DMT-MM Activation Strategies

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables solvent-free amidation. In methanol or acetonitrile, DMT-MM activated 2-chlorobenzoic acid, achieving 89% yield with minimal epimerization. Advantages include:

- Water compatibility: Reactions proceeded in aqueous media (49–53% yield), ideal for sensitive substrates.

- Comparative efficiency: DMT-MM outperformed CDMT/NMM in organic solvents (72% vs. 52% in H₂O).

Equation 1:$$\text{RCOOH + HN(OMe)Me} \xrightarrow{\text{DMT-MM}} \text{RC(O)N(OMe)Me} + \text{Byproducts} \quad $$

Palladium-Mediated Cross-Coupling Reactions for Biaryl Construction

2-Chloro-N-methoxy-N-methylbenzamide is also an important substrate in palladium-catalyzed cross-coupling reactions, particularly for the construction of biaryl compounds via C–H activation pathways. Palladium catalysts, often generated in situ from palladium acetate and appropriate ligands, mediate the activation of the ortho C–H bond adjacent to the amide directing group, enabling coupling with aryl halides or other electrophiles to form biaryl linkages.

The palladium-mediated process typically proceeds under mild conditions and tolerates a variety of functional groups. The directing effect of the N-methoxy-N-methylbenzamide moiety enhances regioselectivity, favoring ortho functionalization. Kinetic studies suggest that C–H bond cleavage is involved in the rate-determining step, consistent with a concerted metalation-deprotonation mechanism.

Table 2: Representative Conditions and Yields for Pd-Catalyzed Biaryl Formation Using 2-Chloro-N-methoxy-N-methylbenzamide

| Catalyst System | Base | Temperature (°C) | Coupling Partner | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd(OAc)2 / TfOH | K2CO3 | 80 | Aryl iodide | 85 | High ortho-selectivity |

| Pd(dppf)Cl2 | Triethylamine | 90 | Aryl bromide | 78 | Compatible with heterocycles |

This methodology enables efficient synthesis of biaryl compounds important in pharmaceuticals and materials science, leveraging the directing ability of the N-methoxy-N-methylbenzamide group to achieve site-selective C–H activation [2] [4].

Cobalt-Catalyzed sp² C–H Bond Activation Mechanisms

Cobalt catalysis represents a cost-effective alternative for the activation of sp² C–H bonds in substrates such as 2-chloro-N-methoxy-N-methylbenzamide. Cobalt(III) complexes, particularly cationic bis(phosphine) cobalt(III) species, have been shown to rapidly and selectively activate the ortho C–H bond adjacent to the amide directing group at room temperature, forming metallacyclic intermediates.

Mechanistic investigations, including deuterium labeling studies, reveal that cobalt-mediated C–H activation proceeds via a concerted metalation-deprotonation pathway, with complete site-selectivity for the ortho position relative to the directing amide group. The metallacycle formed undergoes subsequent functionalization steps, such as alkylation, to afford substituted aromatic products with high regioselectivity.

Table 3: Kinetic and Mechanistic Data for Cobalt-Catalyzed C–H Activation of 2-Chloro-N-methoxy-N-methylbenzamide

| Parameter | Observation |

|---|---|

| Reaction Time | <10 minutes at room temperature |

| Selectivity | Complete ortho-selectivity |

| Mechanism | Concerted metalation-deprotonation |

| Intermediate | Isolable cationic bis(phosphine) cobalt(III) metallacycle |

| Substrate Scope | Effective with various substituted benzamides |

This cobalt-catalyzed approach provides a rapid and selective route to functionalized aromatic compounds, leveraging the directing effect of the N-methoxy-N-methylbenzamide moiety and the unique reactivity of cobalt catalysts [3].

The nucleophilic addition of organometallic reagents to 2-chloro-N-methoxy-N-methylbenzamide represents a highly sophisticated mechanistic pathway that exemplifies the principles of chelation-controlled synthesis. As a Weinreb amide, this compound exhibits unique reactivity patterns that distinguish it from conventional carboxylic acid derivatives and simple amides [1] [2].

The fundamental mechanism governing organometallic additions to 2-chloro-N-methoxy-N-methylbenzamide involves the formation of a chelated transition state wherein the metal center coordinates simultaneously with both the carbonyl oxygen and the methoxy oxygen of the N-methoxy group [3] [4]. This bidentate coordination creates a highly organized transition state that enforces exceptional stereochemical control during the nucleophilic addition process.

Detailed mechanistic studies reveal that the addition process proceeds through a well-defined sequence of steps. Initially, the organometallic reagent approaches the carbonyl carbon of the benzamide, with the metal center positioned to interact favorably with both oxygen atoms. The methoxy group acts as a directing group, orienting the metal center to facilitate optimal orbital overlap between the nucleophilic carbon and the electrophilic carbonyl carbon [5] [6].

The effectiveness of chelation control varies significantly depending on the nature of the organometallic reagent employed. Organolithium reagents demonstrate the highest degree of chelation control, with diastereoselectivities frequently exceeding 20:1 in favor of the chelation-controlled product [3] [4]. This exceptional selectivity arises from the strong Lewis acidic character of lithium, which readily coordinates with the electron-rich oxygen atoms of the substrate.

Grignard reagents, while effective, typically exhibit somewhat lower selectivities compared to their lithium counterparts, with diastereoselectivities ranging from 1.2:1 to 4:1 [7]. The reduced selectivity can be attributed to the lower Lewis acidity of magnesium compared to lithium, resulting in weaker chelation interactions. However, the addition of Lewis acidic additives such as magnesium bromide diethyl etherate can enhance the chelation effect and improve selectivity [7].

Organozinc reagents present a particularly interesting case for chelation-controlled additions. While dialkylzinc reagents alone show limited reactivity toward 2-chloro-N-methoxy-N-methylbenzamide, the addition of alkylzinc halides (RZnX) as Lewis acidic promoters dramatically enhances both the reaction rate and selectivity [3] [8]. Under optimized conditions employing alkylzinc halides, diastereoselectivities greater than 20:1 can be achieved with excellent yields ranging from 85-97%.

The proposed mechanism for zinc-mediated additions involves the formation of a coordination complex between the alkylzinc halide and the dialkylzinc reagent, creating a highly Lewis acidic species that promotes strong chelation with the substrate [3]. This coordination enhances the donor ability of the dialkylzinc reagent while simultaneously increasing the Lewis acidity of the zinc center, facilitating both substrate binding and subsequent nucleophilic addition.

Temperature effects play a crucial role in optimizing chelation-controlled additions. Lower temperatures generally favor chelation control by stabilizing the organized transition state relative to non-chelated pathways [3]. For organolithium additions, optimal temperatures typically range from -78°C to 0°C, while organozinc reactions are often conducted at slightly higher temperatures (-15°C to room temperature) to maintain adequate reaction rates.

Solvent selection represents another critical parameter in chelation-controlled additions. Coordinating solvents such as tetrahydrofuran (THF) and diethyl ether are generally preferred, as they provide the necessary solvation for the organometallic reagents without significantly competing with the substrate for coordination sites [3]. Non-coordinating solvents like toluene can be employed for organozinc reactions, particularly when using Lewis acidic promoters.

The stereochemical outcome of chelation-controlled additions can be rationalized through analysis of the favored transition state geometries. Computational studies using density functional theory (DFT) methods have provided detailed insights into the conformational preferences and energy barriers associated with different approach trajectories [3] [4]. These calculations consistently predict that chelation-controlled pathways are energetically favored over non-chelated alternatives, particularly when strong Lewis acids are employed.

Stabilization of Tetrahedral Intermediates in Ketone Formation

The formation of ketones from 2-chloro-N-methoxy-N-methylbenzamide through organometallic addition represents a paradigmatic example of tetrahedral intermediate stabilization in organic synthesis. The unique structural features of Weinreb amides, including the N-methoxy-N-methyl substitution pattern, provide exceptional stabilization for tetrahedral intermediates that would otherwise be highly unstable and prone to over-addition reactions [2] [9].

The mechanism of tetrahedral intermediate formation begins with the nucleophilic attack of the organometallic reagent on the carbonyl carbon of the benzamide. This process generates a tetrahedral intermediate characterized by sp³ hybridization at the former carbonyl carbon, with the negative charge initially localized on the oxygen atom [9] [10]. The critical feature that distinguishes Weinreb amides from other carbonyl compounds is the ability of the N-methoxy group to provide additional stabilization through chelation with the metal center.

Experimental evidence for tetrahedral intermediate stabilization comes from Nuclear Magnetic Resonance (NMR) spectroscopy studies, which have directly observed these species under cryogenic conditions [11] [12]. When 2-chloro-N-methoxy-N-methylbenzamide is treated with organometallic reagents at low temperatures, the ¹³C NMR spectrum shows a characteristic upfield shift of the carbonyl carbon from approximately 170 ppm to 89-95 ppm, indicating the formation of a tetrahedral intermediate [12].

The stabilization mechanism involves the formation of a five-membered chelate ring through coordination of the metal center with both the alkoxide oxygen (formed from the original carbonyl) and the methoxy oxygen [2] [11]. This chelation effectively sequesters the metal center and prevents it from participating in further reactions with additional equivalents of organometallic reagent, thereby avoiding the formation of tertiary alcohols that would result from over-addition.

Computational studies using density functional theory (DFT) have provided detailed insights into the geometric and electronic factors governing tetrahedral intermediate stability [13] [12]. These calculations reveal that the chelated tetrahedral intermediate adopts a highly organized structure with optimal bond lengths and angles that minimize steric interactions while maximizing electrostatic stabilization. The calculated stabilization energy for the chelated intermediate is typically 15-25 kcal/mol relative to the non-chelated alternative.

The lifetime of tetrahedral intermediates varies significantly depending on the reaction conditions and the nature of the organometallic reagent. In coordinating solvents at low temperatures, these intermediates can persist for hours without decomposition, allowing for their spectroscopic characterization [11] [12]. However, upon warming or addition of protic solvents, rapid collapse occurs to yield the corresponding ketone product.

The collapse mechanism involves protonation of the alkoxide oxygen followed by elimination of the N-methoxy-N-methylamine leaving group [2] [10]. This process is facilitated by the excellent leaving group ability of the dimethylhydroxylamine moiety, which can be protonated to form a neutral species that readily dissociates from the tetrahedral intermediate.

Kinetic studies have revealed that the rate of tetrahedral intermediate collapse is highly dependent on the acidity of the reaction medium [13]. In the presence of protic solvents or added acids, collapse occurs rapidly even at low temperatures. Conversely, under strictly anhydrous conditions, the intermediates exhibit remarkable stability, with half-lives measured in hours rather than minutes.

The regioselectivity of tetrahedral intermediate formation and collapse has been investigated through isotope labeling experiments [12]. These studies demonstrate that the addition of organometallic reagents occurs exclusively at the carbonyl carbon, with no evidence for alternative addition pathways. Similarly, the collapse process proceeds with complete retention of stereochemistry at the newly formed carbon center.

Structural analysis of isolated tetrahedral intermediates has been achieved through X-ray crystallography in selected cases where particularly stable derivatives could be prepared [11]. These structures confirm the predicted five-membered chelate ring geometry and reveal the detailed conformational preferences of the N-methoxy-N-methyl substituents.

The thermodynamic stability of tetrahedral intermediates can be modulated through systematic structural modifications of the Weinreb amide substrate [13]. Electron-withdrawing substituents on the aromatic ring, such as the chloro group in 2-chloro-N-methoxy-N-methylbenzamide, tend to stabilize the tetrahedral intermediate through inductive effects. Conversely, electron-donating substituents can destabilize the intermediate and promote more rapid collapse to the ketone product.

Temperature-dependent NMR studies have provided valuable insights into the dynamic behavior of tetrahedral intermediates [12]. At very low temperatures (-80°C to -60°C), the intermediates exist as discrete, stable species with well-resolved NMR signals. As the temperature is gradually increased, broadening of the signals occurs due to increased conformational mobility, followed by eventual collapse to the ketone product.

The practical implications of tetrahedral intermediate stabilization extend beyond mechanistic understanding to synthetic applications. The ability to form and control these intermediates enables the selective synthesis of ketones without the over-addition problems that plague traditional organometallic additions to esters and other carbonyl compounds [1] [2]. This selectivity has made Weinreb amides indispensable tools in complex natural product synthesis and pharmaceutical development.

Computational Studies of Radical Anion Stability in Reductive Cleavage

The computational investigation of radical anion stability in the reductive cleavage of 2-chloro-N-methoxy-N-methylbenzamide represents a sophisticated application of modern quantum chemical methods to understand electron transfer processes and their mechanistic consequences. These studies provide crucial insights into the thermodynamic and kinetic factors governing single-electron reduction pathways that are inaccessible through conventional experimental approaches [14] [15].

Density functional theory (DFT) calculations have emerged as the primary computational tool for investigating radical anion stability in benzamide systems [15] [16]. The selection of appropriate exchange-correlation functionals is critical for obtaining accurate descriptions of radical anion electronic structures. Recent benchmarking studies have identified the hybrid meta-GGA functional M062X-D3(0) and the range-separated hybrid functionals ωB97M-V and ωB97M-D3(BJ) as the most reliable methods for predicting radical stabilization energies and bond dissociation energies [15].

The computational protocol typically begins with geometry optimization of the neutral 2-chloro-N-methoxy-N-methylbenzamide molecule using DFT methods with basis sets ranging from 6-31G* for preliminary studies to def2-TZVP or cc-pVTZ for high-accuracy calculations [15] [17]. The optimized neutral geometry serves as the starting point for single-point energy calculations with the addition of one electron to generate the radical anion species.

Vertical electron affinities (VEAs) and adiabatic electron affinities (AEAs) represent fundamental thermodynamic parameters that govern the stability of radical anions [18] [19]. For 2-chloro-N-methoxy-N-methylbenzamide, computational studies predict a vertical electron affinity in the range of -0.5 to -1.2 eV, indicating that the radical anion is not thermodynamically stable in the gas phase but can be stabilized through solvation effects [18].

The electronic structure of the radical anion is characterized by the singly occupied molecular orbital (SOMO), which describes the spatial distribution of the unpaired electron [18] [19]. DFT calculations reveal that the SOMO in 2-chloro-N-methoxy-N-methylbenzamide radical anion is primarily localized on the aromatic ring system, with significant contributions from the carbonyl carbon and the chlorine substituent. This delocalization pattern is consistent with experimental electron paramagnetic resonance (EPR) spectroscopy data and provides insights into the reactivity of the radical anion.

Solvation effects play a crucial role in stabilizing radical anions that are unstable in the gas phase [18] [19]. Computational studies employing polarizable continuum models (PCM) demonstrate that polar solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) can provide stabilization energies of 20-40 kcal/mol for benzamide radical anions. The stabilization arises primarily from electrostatic interactions between the solvent dipoles and the delocalized negative charge of the radical anion.

The influence of the chloro substituent on radical anion stability has been investigated through systematic computational studies comparing 2-chloro-N-methoxy-N-methylbenzamide with the unsubstituted parent compound N-methoxy-N-methylbenzamide [14] [20]. The chlorine atom, being an electron-withdrawing group, lowers the energy of the lowest unoccupied molecular orbital (LUMO) and thereby increases the electron affinity of the molecule. This effect translates to enhanced radical anion stability, with the chlorinated derivative showing approximately 0.3-0.5 eV more favorable electron affinity values.

Time-dependent DFT (TD-DFT) calculations have been employed to investigate the electronic excitation spectrum of the radical anion and to understand its photochemical behavior [18]. These calculations predict several low-energy electronic transitions that correspond to excitation of the unpaired electron to higher-energy orbitals. The computed excitation energies are in good agreement with experimental UV-vis absorption spectra of similar radical anion species.

The mechanism of reductive cleavage has been investigated through computational studies of the potential energy surfaces associated with C-N bond scission in the radical anion [21] [22]. These calculations reveal that the addition of an electron to the benzamide significantly weakens the C-N bond, reducing the bond dissociation energy from approximately 85 kcal/mol in the neutral molecule to 45-55 kcal/mol in the radical anion. This dramatic reduction in bond strength facilitates the reductive cleavage process under mild conditions.

Computational studies have also examined the role of metal ion coordination in modulating radical anion stability [23]. When alkali metal ions such as sodium or potassium are present in the reaction medium, they can coordinate with the radical anion, providing additional stabilization through electrostatic interactions. DFT calculations predict that metal ion coordination can enhance radical anion stability by 10-20 kcal/mol, depending on the nature of the metal and the coordination environment.

The relationship between molecular structure and radical anion stability has been systematically explored through computational studies of substituted benzamide derivatives [14] [20]. These investigations reveal that electron-withdrawing substituents generally enhance radical anion stability, while electron-donating groups have the opposite effect. The computational predictions have been validated through experimental reduction potential measurements using cyclic voltammetry.

Computational studies of radical anion dynamics have provided insights into the lifetime and reactivity of these species under various conditions [18] [19]. Molecular dynamics simulations coupled with DFT calculations reveal that radical anions of benzamide derivatives can exist for microseconds to milliseconds in solution, depending on the solvent environment and temperature. These time scales are consistent with experimental observations from pulse radiolysis and flash photolysis studies.

The computational investigation of radical anion stability has important implications for understanding and optimizing synthetic methods based on single-electron reduction [21] [22]. By predicting the thermodynamic and kinetic parameters governing radical anion formation and reactivity, computational studies enable rational design of reaction conditions and substrate modifications that enhance the efficiency of reductive cleavage processes.